molecular formula C15H14F3N3O B5797150 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine

Cat. No. B5797150
M. Wt: 309.29 g/mol
InChI Key: GCCXGRJKBSVDIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, also known as PTP1B inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been found to exhibit inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose homeostasis. In

Mechanism of Action

4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine exerts its inhibitory activity against 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine by binding to the enzyme's catalytic site and preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in skeletal muscle and adipose tissue.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include increased insulin sensitivity, glucose uptake, and metabolic parameters in animal models of diabetes and obesity. The compound has also been found to suppress tumor growth and metastasis in cancer models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine in lab experiments is its specificity towards 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, which allows for targeted inhibition of the enzyme without affecting other phosphatases. However, the compound's low solubility in aqueous solutions can pose challenges for its use in in vitro and in vivo experiments. Additionally, the lack of long-term safety data for the compound limits its potential for clinical use.

Future Directions

For research on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine include investigating its potential therapeutic applications in other metabolic disorders such as fatty liver disease and cardiovascular disease. Additionally, further studies are needed to determine the long-term safety and efficacy of the compound in animal models and humans. Finally, the development of more potent and selective 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitors based on 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine could lead to the development of new treatments for metabolic disorders and cancer.

Synthesis Methods

The synthesis of 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine involves the reaction of 2-chloro-4-phenyl-6-trifluoromethylpyrimidine with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

The 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibitor, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine, has been extensively studied for its potential therapeutic applications in the treatment of diabetes, obesity, and cancer. The compound has been found to increase insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue, which can help to improve glucose homeostasis and prevent the development of type 2 diabetes. Additionally, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been shown to reduce body weight and improve metabolic parameters in animal models of obesity.
In cancer research, 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine inhibition has been found to suppress tumor growth and metastasis by inhibiting the activity of key signaling pathways involved in cancer cell proliferation and survival. 4-[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]morpholine has been shown to inhibit the growth of breast cancer cells and sensitize them to chemotherapy drugs.

properties

IUPAC Name

4-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O/c16-15(17,18)13-10-12(11-4-2-1-3-5-11)19-14(20-13)21-6-8-22-9-7-21/h1-5,10H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCXGRJKBSVDIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]morpholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.